The mechanism of action of 3-(4-Chlorobenzyl)-5-(4-ethoxybenzylidene)-2,4-imidazolidinedione was investigated specifically for its potential as an ERK docking domain inhibitor. [, ] It is believed to target the groove between the common docking (CD) and ED domains of ERK, potentially inhibiting the proliferation of melanoma cells with active ERK signaling. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8